Home > Products > Screening Compounds P146972 > Aprutumab ixadotin
Aprutumab ixadotin - 1404071-73-3

Aprutumab ixadotin

Catalog Number: EVT-12914333
CAS Number: 1404071-73-3
Molecular Formula: C57H95N9O11
Molecular Weight: 1082.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aprutumab Ixadotin is an antibody-drug conjugate (ADC) directed against the fibroblast growth factor receptor type 2 (FGFR2) and conjugated to an as of yet unidentified toxin, with potential antineoplastic activity. Upon intravenous administration, aprutumab ixadotin binds to FGFR2. Upon binding, the toxin selectively induces cell death, through an as of yet undisclosed mechanism of action, in FGFR2-expressing tumor cells. FGFR2, a receptor tyrosine kinase upregulated in many tumor cell types, plays an essential role in tumor cell proliferation, differentiation and survival.
Overview

Aprutumab ixadotin, also known as BAY 1187982, is a novel antibody-drug conjugate designed to target fibroblast growth factor receptor 2 (FGFR2). This compound is significant as it represents the first of its kind to utilize an auristatin-based payload specifically aimed at treating cancers where FGFR2 is overexpressed, such as triple-negative breast cancer and gastric cancer. The development of Aprutumab ixadotin addresses a critical need in oncology for targeted therapies in these challenging cancer types .

Source and Classification

Aprutumab ixadotin was developed by Bayer AG and classified as an antibody-drug conjugate. It comprises a fully human monoclonal antibody targeting FGFR2 linked to a potent cytotoxic agent derived from auristatin, known for its microtubule-disrupting properties. The molecular formula of Aprutumab ixadotin is estimated to be C6418H9884O2014N1712S40, with an average molecular weight of approximately 145,000 Da .

Synthesis Analysis

Methods and Technical Details

The synthesis of Aprutumab ixadotin involves several key steps:

  1. Antibody Production: The anti-FGFR2 monoclonal antibody is produced using recombinant DNA technology in mammalian cell lines.
  2. Conjugation: The antibody is conjugated to the auristatin derivative through lysine side chains using a non-cleavable linker. This step is crucial for maintaining the stability of the drug conjugate in circulation while ensuring that the cytotoxic agent is released intracellularly upon internalization .
  3. Purification and Characterization: Following conjugation, the product undergoes purification processes such as size-exclusion chromatography to isolate the desired antibody-drug conjugate from unreacted components and by-products. Characterization techniques like mass spectrometry and high-performance liquid chromatography are utilized to confirm the structural integrity and purity of the final product .
Molecular Structure Analysis

Structure and Data

The molecular structure of Aprutumab ixadotin consists of a large protein backbone (the antibody) linked to a small molecule cytotoxic agent (auristatin). The structure can be described as follows:

  • Antibody Component: A fully human IgG1 monoclonal antibody that specifically binds to FGFR2.
  • Linker: A non-cleavable linker that connects the antibody to the auristatin derivative.
  • Payload: Auristatin W derivative, which disrupts microtubule function upon release within target cells.

The structural integrity is critical for its function, ensuring that the drug remains stable in circulation while allowing for effective internalization into FGFR2-expressing tumor cells .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the lifecycle of Aprutumab ixadotin include:

  1. Conjugation Reaction: The formation of the antibody-drug conjugate occurs through amide bond formation between the lysine residues on the antibody and the auristatin derivative.
  2. Degradation Pathways: Once internalized by FGFR2-positive cells, lysosomal degradation releases the auristatin payload, which then exerts its cytotoxic effects by disrupting microtubule dynamics.

These reactions highlight both the specificity of targeting FGFR2 and the mechanism by which the cytotoxic payload acts on cancer cells .

Mechanism of Action

Process and Data

Aprutumab ixadotin operates through a targeted delivery system:

  1. Binding: The anti-FGFR2 antibody component binds specifically to FGFR2 on tumor cells.
  2. Internalization: Upon binding, the conjugate is internalized into the cell via receptor-mediated endocytosis.
  3. Payload Release: Inside the cell, lysosomal degradation of the conjugate releases the auristatin derivative, which disrupts microtubule formation, leading to cell cycle arrest and apoptosis.

Pharmacokinetic studies indicate that this mechanism results in over 30-fold enrichment of the cytotoxic metabolite in FGFR2-positive tumors compared to healthy tissues, underscoring its potential efficacy against targeted cancers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 145,000 Da.
  • Molecular Formula: C6418H9884O2014N1712S40.
  • Solubility: Generally soluble in aqueous solutions suitable for intravenous administration.
  • Stability: Stability studies indicate that Aprutumab ixadotin maintains integrity under physiological conditions, although specific degradation pathways must be monitored during storage.

These properties are essential for ensuring effective delivery and therapeutic action in clinical settings .

Applications

Scientific Uses

Aprutumab ixadotin has been primarily investigated for its application in oncology, particularly for treating advanced solid tumors with FGFR2 overexpression. Clinical trials have aimed to evaluate its safety, tolerability, and efficacy against cancers such as gastric cancer and triple-negative breast cancer. Despite promising preclinical data showing significant tumor regression in xenograft models, clinical trials have faced challenges due to toxicity concerns leading to early termination .

Properties

CAS Number

1404071-73-3

Product Name

Aprutumab ixadotin

IUPAC Name

(2S)-2-amino-6-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoylamino]hexanoic acid

Molecular Formula

C57H95N9O11

Molecular Weight

1082.4 g/mol

InChI

InChI=1S/C57H95N9O11/c1-12-38(6)51(64(9)56(72)49(36(2)3)62-54(70)50(37(4)5)63(8)29-19-13-14-27-47(67)59-28-18-17-24-42(58)57(73)74)46(75-10)34-48(68)65-30-22-26-45(65)52(76-11)39(7)53(69)61-44(55(71)66-31-20-21-32-77-66)33-40-35-60-43-25-16-15-23-41(40)43/h15-16,23,25,35-39,42,44-46,49-52,60H,12-14,17-22,24,26-34,58H2,1-11H3,(H,59,67)(H,61,69)(H,62,70)(H,73,74)/t38-,39+,42-,44-,45-,46+,49-,50-,51-,52+/m0/s1

InChI Key

RCSZIBSPHRZNRQ-BTZXMIIFSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)NCCCCC(C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)NCCCC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.